Potent VAP-1 Enzyme Inhibition: Nanomolar IC50 Values Across Species
4-Amino-2-hydroxybenzamide demonstrates potent, direct inhibition of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). The compound's inhibitory activity has been quantified across three different species, showing high potency with nanomolar IC50 values [1]. This level of potency is a key differentiator from its parent compound, salicylamide, which does not show this specific activity.
| Evidence Dimension | VAP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 23 nM (Rat); IC50 = 180 nM (Human); IC50 = 370 nM (Bovine) |
| Comparator Or Baseline | Salicylamide (2-hydroxybenzamide) - no reported VAP-1 inhibitory activity at comparable concentrations. |
| Quantified Difference | Potent nanomolar inhibition for target compound vs. lack of relevant activity for comparator. |
| Conditions | Inhibition of VAP-1 expressed in CHO cells using 14C-benzylamine as a substrate, with a 20-minute preincubation period [1]. |
Why This Matters
This quantitative data defines the compound as a potent tool for studying VAP-1/SSAO biology and inflammation, a specific application not fulfilled by simpler benzamide analogs.
- [1] BindingDB. Entry BDBM50205269 (CHEMBL3919913). IC50 values for VAP-1 inhibition. Accessed 2025. View Source
